![molecular formula C16H16F2N4OS B2530715 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1171566-20-3](/img/structure/B2530715.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are structurally related to the compound of interest, involves a C-C coupling methodology using Pd(0) as a catalyst with various aryl boronic pinacol ester/acids. This process allows for the creation of a new series of compounds that have been evaluated for their biological activities. The synthesis method is notable for its ability to introduce different aryl groups into the benzo[d]thiazol-2-yl acetamide framework, which could potentially be applied to the synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide by choosing appropriate starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of related N-(benzo[d]thiazol-2-yl)acetamide compounds is characterized by the presence of hydrogen bonding interactions. These interactions are crucial for the assembly of the molecules into specific structures. For example, in one of the synthesized compounds, water molecules act as a bridge, forming hydrogen bonds with the amide NH and the carbonyl of the amide, as well as with the thiazole nitrogen. This results in a three-dimensional network of hydrogen bonds. Such insights into the hydrogen bonding patterns could be relevant when analyzing the molecular structure of this compound, as the presence of substituents like fluorine and the pyrazolyl group could affect the hydrogen bonding and overall molecular conformation .
Chemical Reactions Analysis
The chemical reactivity of the N-(benzo[d]thiazol-2-yl)acetamide derivatives is not directly discussed in the provided papers. However, the biological activity assays suggest that these compounds are capable of interacting with biological targets such as enzymes. For instance, the acetamide derivatives show significant urease inhibition activity, which implies that they can engage in chemical reactions with the enzyme's active site. This suggests that the compound of interest may also exhibit similar reactivity patterns, potentially forming hydrogen bonds with biological targets, which could be explored in further studies .
Physical and Chemical Properties Analysis
The physical properties, such as photophysical behavior, of the N-(benzo[d]thiazol-2-yl)acetamide derivatives, are influenced by the nature of the substituents on the benzothiazole moiety. The substituents affect the hydrogen bonding interactions and, consequently, the crystal packing and photophysical properties of the compounds. This indicates that the physical and chemical properties of this compound would also be influenced by its specific substituents, such as the difluorobenzothiazole and dimethylpyrazolyl groups. These groups could affect solubility, melting point, and other physicochemical parameters, which are important for the practical application of the compound .
科学的研究の応用
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) discusses the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions. These complexes were analyzed for their solid-state structures and antioxidant activities. The study revealed significant antioxidant activity for the ligands and their complexes, indicating potential for further investigation in oxidative stress-related research and applications (Chkirate et al., 2019).
Anti-Cancer Activity
Research conducted by Hammam et al. (2005) involved the synthesis of fluoro-substituted benzo[b]pyran derivatives, which demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations. This study highlights the potential therapeutic applications of fluoro-substituted compounds in cancer treatment (Hammam et al., 2005).
Antipsychotic Agents
A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated for their antipsychotic-like profiles in behavioral animal tests by Wise et al. (1987). These compounds did not interact with dopamine receptors like traditional antipsychotic agents, suggesting a novel mechanism of action for potential antipsychotic drug development (Wise et al., 1987).
Antitumor Evaluation
Shams et al. (2010) explored the antitumor activities of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This study provides insight into the synthetic pathways and potential cancer therapeutic applications of such compounds (Shams et al., 2010).
Anti-inflammatory Activity
Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory activity. This highlights the chemical's potential in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
特性
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4OS/c1-9-6-10(2)22(20-9)5-4-21(11(3)23)16-19-15-13(18)7-12(17)8-14(15)24-16/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVITILIUQKXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

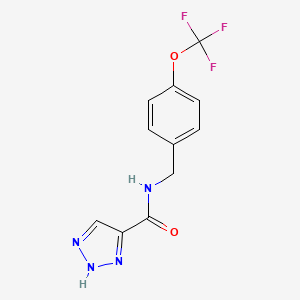
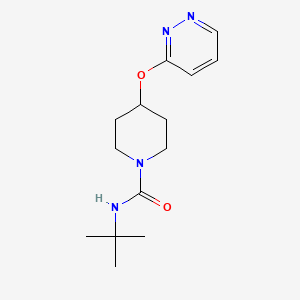
![4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2530636.png)
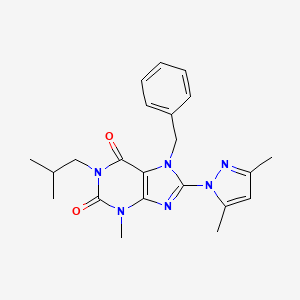
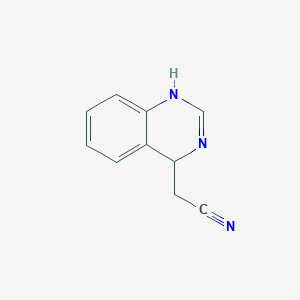
![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2530641.png)
![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2530643.png)

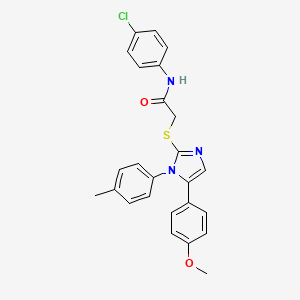
![(E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2530647.png)

![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530650.png)
![Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2530651.png)
